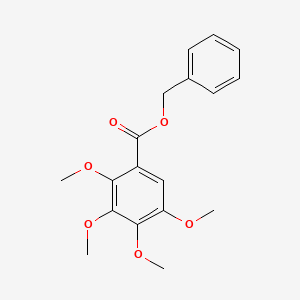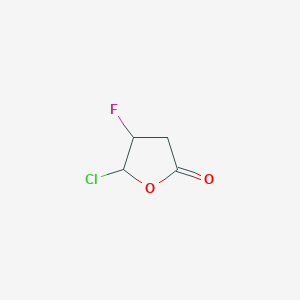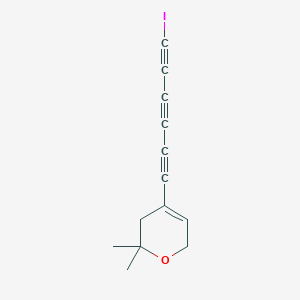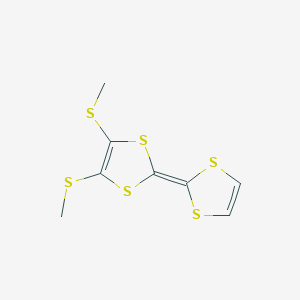
Benzyl 2,3,4,5-tetramethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,3,4,5-tetramethoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzyl group attached to a benzoate moiety, which is further substituted with four methoxy groups at the 2, 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,5-tetramethoxybenzoate typically involves the esterification of 2,3,4,5-tetramethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reactants and catalysts can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,3,4,5-tetramethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2,3,4,5-tetramethoxybenzoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its methoxy groups can be modified to create derivatives with potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Benzyl 2,3,4,5-tetramethoxybenzoate involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.
Comparaison Avec Des Composés Similaires
Benzyl benzoate: Similar structure but lacks the methoxy groups.
Methyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with a methyl ester instead of a benzyl ester.
Ethyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness: Benzyl 2,3,4,5-tetramethoxybenzoate is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and physical properties. The benzyl group also provides additional steric and electronic effects that can be leveraged in various applications.
Propriétés
Numéro CAS |
114296-43-4 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
benzyl 2,3,4,5-tetramethoxybenzoate |
InChI |
InChI=1S/C18H20O6/c1-20-14-10-13(15(21-2)17(23-4)16(14)22-3)18(19)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
Clé InChI |
JXAZEMBBEWBJDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)





![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)

